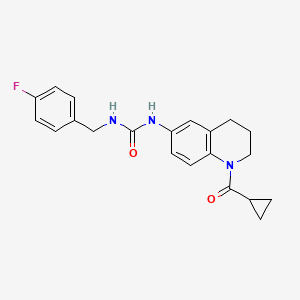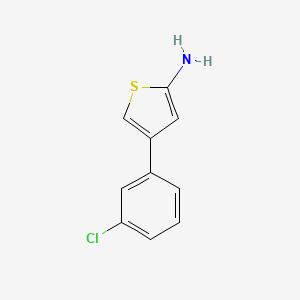![molecular formula C17H14F3N3 B2975195 3-Methyl-1-phenyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine CAS No. 321385-93-7](/img/structure/B2975195.png)
3-Methyl-1-phenyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-phenyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine is a chemical compound with the formula C17H14F3N3 . It is used in laboratory chemicals and for the manufacture of substances for scientific research and development .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the acid-catalyzed synthesis of a new tricyclic, trifluoromethylated indenopyrazole, 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, from 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine has been described .Aplicaciones Científicas De Investigación
Synthesis and Environmental Applications
- Efficient Synthesis in Ionic Liquid : A series of 3-methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines, closely related derivatives, were synthesized using 3-Methyl-1-phenyl-1H-pyrazol-5-amine. This synthesis occurred in an ionic liquid without any catalyst, highlighting a method with environmental benefits due to easier work-up, milder conditions, high yields, and an environmentally friendly procedure (Shi et al., 2010).
Corrosion Inhibition
- Corrosion Inhibition on C-Steel : The compound was used as a precursor in the synthesis of derivatives that showed significant corrosion inhibition efficiency on C-steel surfaces in HCl. This indicates its potential application in protecting metal surfaces from corrosion, contributing to material longevity and sustainability (Abdel Hameed et al., 2020).
Pharmaceutical and Biological Research
- Antimicrobial and Antitumor Agents : Derivatives of 3-Methyl-1-phenyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine have been synthesized and evaluated for their antimicrobial and cytotoxic activities. These compounds have shown potent activity against HL-60 human promyelocytic leukemia cells, Gram-positive bacteria, and fungi, indicating their potential as pharmaceutical agents (Asegbeloyin et al., 2014).
Material Science and Coating Technologies
- Anti-Microbial Additive for Surface Coating : Heterocyclic compounds derived from the mentioned chemical were incorporated into polyurethane varnish and printing ink paste, showing very good antimicrobial effects. This application is crucial for developing surface coatings with built-in microbial resistance, enhancing the durability and safety of coated materials (El‐Wahab et al., 2015).
Chemical Properties and Reaction Mechanisms
- Combined XRD and DFT Studies : The reactivity and molecular structure of pyrazole derivatives were explored through XRD and DFT studies, providing insights into the impact of intramolecular H-bonding on their chemical properties. This research aids in understanding the fundamental chemistry of pyrazole derivatives, paving the way for designing more effective compounds (Szlachcic et al., 2020).
Safety and Hazards
This compound is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes in contact with skin .
Mecanismo De Acción
Target of Action
Pyrazoles, the class of compounds to which it belongs, have potential applications in the agrochemical and medicinal chemistry industries as pesticides, anti-inflammatory medications, and antitumor drugs .
Mode of Action
It is known that fluorine substitution has been extensively investigated in drug research for its ability to enhance biological activity and increase chemical or metabolic stability .
Biochemical Pathways
Pyrazoles are known to interact with various biochemical pathways depending on their specific structure and functional groups .
Pharmacokinetics
The presence of a trifluoromethyl group in the molecule could potentially enhance its metabolic stability .
Result of Action
Pyrazoles are known to have potential applications in the agrochemical and medicinal chemistry industries as pesticides, anti-inflammatory medications, and antitumor drugs .
Action Environment
The stability and efficacy of pyrazoles can be influenced by factors such as ph, temperature, and the presence of other substances .
Propiedades
IUPAC Name |
5-methyl-2-phenyl-4-[3-(trifluoromethyl)phenyl]pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3/c1-11-15(12-6-5-7-13(10-12)17(18,19)20)16(21)23(22-11)14-8-3-2-4-9-14/h2-10H,21H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MESKYXPNURBFIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2=CC(=CC=C2)C(F)(F)F)N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2975114.png)
![1-benzyl-N-butyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2975116.png)
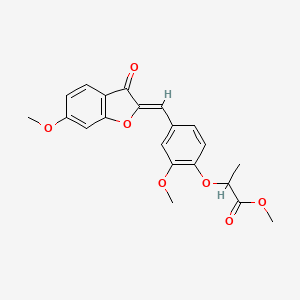




![N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2975126.png)
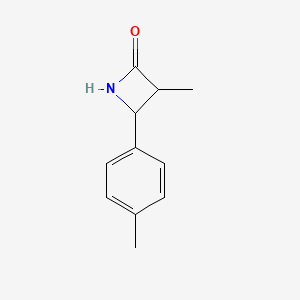
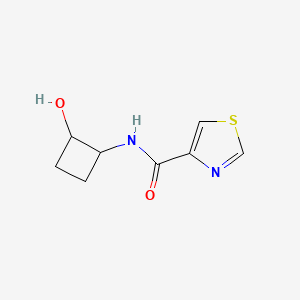
![Ethyl 2-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanoylamino]-1,3-thiazole-4-carboxylate](/img/structure/B2975129.png)
![(E)-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)[(4-methylphenyl)methoxy]amine](/img/structure/B2975130.png)
